
2-Acetoxycinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Acetoxycinnamic acid is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol . It is a white to light yellow crystalline powder with a unique aroma . This compound is slightly soluble in water but freely soluble in organic solvents such as ethanol, ethyl ether, and methylene chloride . It is commonly used in the fragrance industry as a synthetic raw material for flavors .
準備方法
2-Acetoxycinnamic acid can be synthesized through various methods. One common synthetic route involves the reaction of salicylaldehyde with acetic anhydride in the presence of a base . Another method includes the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide, 4-dimethylaminopyridine (4-DMAP), and pyridine as bases, with N-methyl-2-pyrrolidinone (NMP) as the solvent at reflux temperatures (180-190°C) for 8-12 hours .
化学反応の分析
2-Acetoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
科学的研究の応用
2-Acetoxycinnamic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-acetoxycinnamic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
類似化合物との比較
2-Acetoxycinnamic acid is similar to other cinnamic acid derivatives, such as:
Cinnamic acid: The parent compound with a similar structure but without the acetoxy group.
p-Coumaric acid: A hydroxylated derivative of cinnamic acid.
特性
CAS番号 |
55620-18-3 |
|---|---|
分子式 |
C12H12O3 |
分子量 |
204.22 g/mol |
IUPAC名 |
3-[2-(2-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H12O3/c1-9(13)8-11-5-3-2-4-10(11)6-7-12(14)15/h2-7H,8H2,1H3,(H,14,15) |
InChIキー |
GHVXLKRGQMGPQD-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C=CC(=O)O |
異性体SMILES |
CC(=O)OC1=CC=CC=C1/C=C/C(=O)O |
正規SMILES |
CC(=O)CC1=CC=CC=C1C=CC(=O)O |
Key on ui other cas no. |
55620-18-3 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


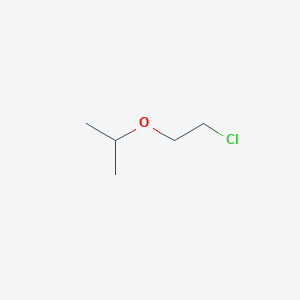

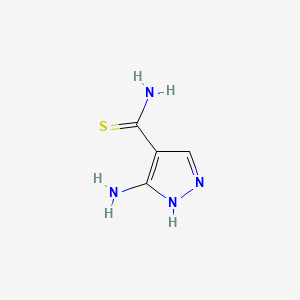
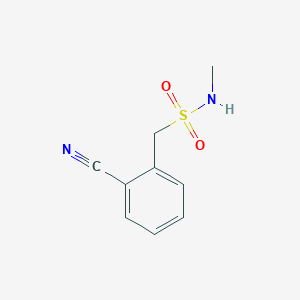
![N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide](/img/structure/B1277454.png)
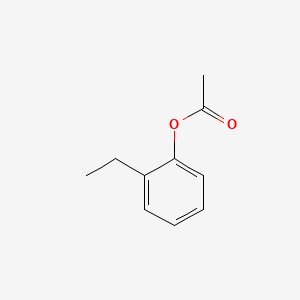


![4-(6-Acetoxybenzo[b]thiophen-2-yl)phenyl acetate](/img/structure/B1277468.png)
![4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate](/img/structure/B1277470.png)
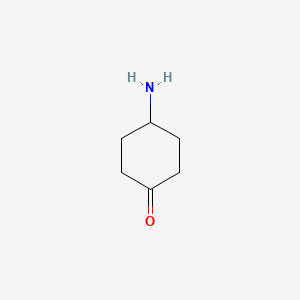


![8-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1277482.png)
